6-Bromo-1'-methyl-2H-spiro[benzofuran-3,4'-piperidine]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-1’-methyl-2H-spiro[benzofuran-3,4’-piperidine] is a complex organic compound characterized by its unique spirocyclic structure. This compound features a bromine atom, a methyl group, and a spiro linkage between a benzofuran and a piperidine ring. Such structures are often of interest in medicinal chemistry due to their potential biological activities and applications in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1’-methyl-2H-spiro[benzofuran-3,4’-piperidine] typically involves multi-step organic reactions. One common approach is the radical bromination of a precursor compound, followed by cyclization to form the spiro linkage. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and radical initiators like azobisisobutyronitrile (AIBN) under controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1’-methyl-2H-spiro[benzofuran-3,4’-piperidine] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of dehalogenated or hydrogenated products.
Substitution: Formation of methoxy or tert-butoxy derivatives.
Scientific Research Applications
6-Bromo-1’-methyl-2H-spiro[benzofuran-3,4’-piperidine] has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 6-Bromo-1’-methyl-2H-spiro[benzofuran-3,4’-piperidine] involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The spirocyclic structure allows for unique interactions with biological macromolecules, potentially leading to inhibition or activation of specific pathways .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-1’-methyl-2H-spiro[indoline-3,4’-piperidine]
- 6-Bromo-1’-methyl-2H-spiro[chroman-3,4’-piperidine]
- 6-Bromo-1’-methyl-2H-spiro[benzothiophene-3,4’-piperidine]
Uniqueness
6-Bromo-1’-methyl-2H-spiro[benzofuran-3,4’-piperidine] stands out due to its benzofuran moiety, which imparts unique electronic and steric properties. This makes it particularly interesting for applications requiring specific molecular interactions and stability .
Properties
IUPAC Name |
6-bromo-1'-methylspiro[2H-1-benzofuran-3,4'-piperidine] |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO/c1-15-6-4-13(5-7-15)9-16-12-8-10(14)2-3-11(12)13/h2-3,8H,4-7,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVESTSXXEOETFN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC1)COC3=C2C=CC(=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401197072 |
Source
|
Record name | Spiro[benzofuran-3(2H),4′-piperidine], 6-bromo-1′-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401197072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1268521-25-0 |
Source
|
Record name | Spiro[benzofuran-3(2H),4′-piperidine], 6-bromo-1′-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1268521-25-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Spiro[benzofuran-3(2H),4′-piperidine], 6-bromo-1′-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401197072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.